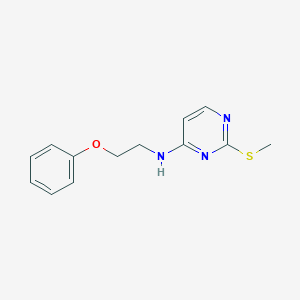
2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group at the second position and a phenoxyethyl group at the fourth position
准备方法
The synthesis of 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylsulfanyl group. This intermediate is then reacted with 2-phenoxyethylamine under suitable conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action can include binding to active sites of enzymes, altering receptor conformation, or modulating signal transduction pathways.
相似化合物的比较
2-(Methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-(Methylsulfanyl)pyrimidine: Lacks the phenoxyethyl group, making it less complex and potentially less active in certain applications.
N-(2-Phenoxyethyl)pyrimidin-4-amine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-(Methylsulfanyl)-N-(2-phenoxyethyl)benzamide: Contains a benzamide group instead of a pyrimidine ring, which can significantly alter its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-methylsulfanyl-N-(2-phenoxyethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-18-13-15-8-7-12(16-13)14-9-10-17-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQJYPRXUVICRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














